tert-butyl (3R)-3-amino-3-phenylpropanoate

Description

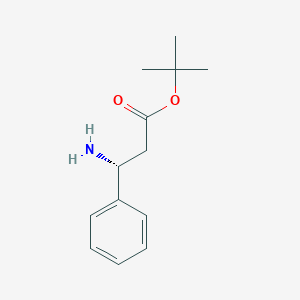

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYCBAISLMKLMT-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Enantiopure β Amino β Phenylpropanoate Esters

Asymmetric Catalysis for Enantioselective Synthesis

Asymmetric catalysis provides a powerful and atom-economical approach for the synthesis of enantiomerically pure compounds. This section details the use of both transition metal catalysts and organocatalysts in achieving high levels of stereocontrol in the formation of β-amino-β-phenylpropanoate esters.

Transition Metal-Catalyzed Enantioselective Reactions

Transition metal complexes, particularly those of rhodium and nickel, have proven to be highly effective in catalyzing asymmetric reactions to produce chiral β-amino acid derivatives. These methods often exhibit high catalytic activity and selectivity under mild reaction conditions.

Rhodium-Catalyzed Conjugate Addition and Enantioselective Protonation Cascades

Rhodium-catalyzed asymmetric conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds is a well-established method for the formation of carbon-carbon bonds with high enantioselectivity. The use of chiral diene-ligated rhodium complexes has been particularly successful in creating stereogenic centers. While many applications focus on the synthesis of β-substituted ketones, this methodology can be adapted for the synthesis of β-amino esters. The development of rhodium complexes that catalyze the addition of organoboron nucleophiles to α,β-unsaturated carbonyl compounds has been a significant advancement, offering excellent levels of enantioselectivity. orgsyn.org

In a related strategy, rhodium-catalyzed asymmetric hydrogenation of enamides is a key step in producing chiral β-amino acid derivatives. This method, often utilizing chiral phosphine (B1218219) ligands, can achieve high yields and enantioselectivities. For instance, the combination of a nickel-promoted carboxylation of ynamides followed by a rhodium-catalyzed asymmetric hydrogenation of the resulting β-aminoacrylate has been developed for the enantioselective synthesis of α-substituted-β-amino acid derivatives. nih.gov

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Rhodium/Chiral Diene | α,β-Unsaturated Ester | β-Aryl-β-amino Ester | High | orgsyn.org |

| Rhodium/Chiral Phosphine | β-Aminoacrylate | α-Substituted-β-amino Ester | High | nih.gov |

Nickel-Catalyzed Asymmetric Transfer Hydrogenation

Nickel-catalyzed asymmetric hydrogenation has emerged as a cost-effective and efficient alternative to noble metal catalysts for the synthesis of chiral compounds. Specifically, the asymmetric hydrogenation of β-(acylamino)acrylates using nickel catalysts has been shown to produce chiral β-amino acid derivatives with excellent yields and high enantioselectivities, often reaching 97-99% ee. nih.govfigshare.com This method is effective for both Z and E isomeric mixtures of the starting materials. nih.govfigshare.com

The process typically utilizes a nickel catalyst in combination with a chiral ligand, such as Binapine, and a hydrogen source. The reaction can be performed on a gram scale with a low catalyst loading, making it a practical approach for larger-scale synthesis. nih.gov

| Catalyst System | Substrate | Yield | Enantiomeric Excess (ee) | Reference |

| Ni-Binapine | β-(acylamino)acrylates | 95-99% | 97-99% | nih.gov |

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has gained prominence as a powerful tool in asymmetric synthesis. This approach avoids the use of potentially toxic and expensive metals and often proceeds under mild reaction conditions.

Asymmetric Phase Transfer Catalysis Utilizing Chiral Quaternary Ammonium (B1175870) Salts

Asymmetric phase-transfer catalysis (PTC) employing chiral quaternary ammonium salts is a versatile method for the enantioselective synthesis of α-amino acids and can be extended to β-amino acid derivatives. nih.govresearchgate.net These catalysts, often derived from Cinchona alkaloids, facilitate the transfer of reactants between immiscible phases, enabling reactions to occur with high stereocontrol. nih.gov

The alkylation of glycine (B1666218) imines under phase-transfer conditions using these chiral catalysts can produce a variety of α-amino acid derivatives with high enantiomeric excess. nih.gov While direct application to the synthesis of tert-butyl (3R)-3-amino-3-phenylpropanoate from a glycine equivalent is a viable strategy, the Michael addition of a glycine Schiff base to an acrylate (B77674) is another powerful application of this methodology. The development of bifunctional quaternary ammonium salts that incorporate hydrogen-bonding motifs, such as (thio)urea or squaramide groups, has further enhanced the catalytic activity and enantioselectivity of these reactions. mdpi.com

| Catalyst Type | Reaction | Product | Enantiomeric Excess (ee) | Reference |

| Cinchona Alkaloid-Derived Quaternary Ammonium Salt | Alkylation of Glycine Imine | α-Amino Acid Derivative | High | nih.gov |

| Bifunctional Urea-Quaternary Ammonium Salt | Michael Addition | β-Amino Ester | Up to 29% | researchgate.net |

Chiral Brønsted Acid Catalysis in Mannich-Type Reactions

Chiral Brønsted acids, particularly phosphoric acids derived from (R)-BINOL, are highly effective catalysts for enantioselective Mannich-type reactions. nih.govresearchgate.netresearchgate.net This reaction involves the addition of a nucleophile, such as a ketene (B1206846) silyl (B83357) acetal, to an imine, affording β-amino esters with good diastereoselectivity and high enantioselectivity (up to 96% ee). nih.govresearchgate.net

The success of this reaction often depends on the structure of both the catalyst and the substrates. For instance, the presence of specific substituents on the 3,3'-positions of the BINOL backbone of the phosphoric acid catalyst can be crucial for achieving high enantioselectivity. nih.govresearchgate.net Furthermore, the nature of the imine's N-substituent can play a significant role in the reaction's efficiency and stereochemical outcome. nih.govresearchgate.net Theoretical calculations have suggested that the reaction proceeds through a highly organized, nine-membered cyclic transition state. nih.govresearchgate.net

| Catalyst | Nucleophile | Imine | Enantiomeric Excess (ee) | Reference |

| (R)-BINOL-derived Phosphoric Acid | Ketene Silyl Acetal | Aldimine | Up to 96% | nih.govresearchgate.net |

| Chiral Bifunctional Thiourea | 3-Indolinone-2-carboxylate | N-Boc-benzaldimine | Up to 99% | acs.org |

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity and mild reaction conditions. Chemoenzymatic approaches, which combine enzymatic reactions with traditional chemical methods, further expand the synthetic possibilities.

Enzyme-Catalyzed Kinetic Resolution of Racemic β-Amino Esters

Enzyme-catalyzed kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. This technique relies on the stereoselectivity of enzymes, which preferentially catalyze the reaction of one enantiomer, leaving the other unreacted. Lipases are a class of enzymes that have demonstrated remarkable efficacy in the kinetic resolution of racemic β-amino esters. mdpi.comnih.gov

The principle of lipase-catalyzed kinetic resolution involves the enantioselective hydrolysis or transesterification of the ester group. For racemic tert-butyl 3-amino-3-phenylpropanoate, a lipase (B570770) can selectively hydrolyze the (S)-enantiomer, for instance, leaving the desired (R)-enantiomer, this compound, unreacted and thus resolved. The efficiency of this resolution is often high, yielding products with excellent enantiomeric excess (ee). mdpi.comresearchgate.net The choice of enzyme, solvent, and acylating agent can significantly influence the reaction's conversion and enantioselectivity. nih.govnih.govresearchgate.net

| Enzyme | Substrate | Reaction Type | Enantioselectivity (E) | Reference |

| Candida antarctica Lipase B (CAL-B) | Racemic β-amino esters | Hydrolysis/Transesterification | >200 | mdpi.comnih.govnih.govresearchgate.net |

| Lipase PS (Burkholderia cepacia) | Racemic 3-amino-3-phenylpropanoate esters | Hydrolysis | >200 | mdpi.com |

Engineered Phenylalanine Ammonia-Lyases (PALs) for Enantioselective Hydroamination

Phenylalanine ammonia-lyases (PALs) are enzymes that catalyze the reversible, non-oxidative deamination of L-phenylalanine to (E)-cinnamic acid and ammonia (B1221849). researchgate.net Through protein engineering, the substrate scope and catalytic properties of PALs can be modified, enabling their use in the synthesis of a variety of chiral amino acids. nih.govresearchgate.netnih.gov Engineered PALs have been developed for the enantioselective hydroamination of α,β-unsaturated carboxylic acid derivatives, providing a direct route to β-amino acids. nih.govresearchgate.net

In the context of this compound synthesis, an engineered PAL could potentially catalyze the addition of ammonia to tert-butyl cinnamate (B1238496). Structure-based engineering of PALs has been shown to enhance enantioselectivity in hydroamination reactions, making it a promising strategy for the asymmetric synthesis of β-amino esters. nih.govresearchgate.net This biocatalytic approach offers a more direct and atom-economical alternative to classical resolution methods. researchgate.net

| Engineered Enzyme | Reaction | Substrate Scope | Key Advantage | Reference |

| Engineered Planctomyces brasiliensis PAL (PbPAL) | Enantioselective Hydroamination | Fumaric acid derivatives | High enantioselectivity and broad substrate scope | nih.govresearchgate.net |

Derivatization and Stereospecific Transformations from Chiral Precursors

An alternative to the resolution of racemates is the synthesis of the target molecule from a readily available chiral precursor. This approach often involves stereospecific reactions that maintain or invert the stereochemistry at a chiral center.

Synthesis from Chiral Hydroxy Esters via Nitrogen Introduction

Enantiomerically pure β-hydroxy esters are valuable chiral building blocks that can be converted to the corresponding β-amino esters. The synthesis of this compound can be envisioned starting from a chiral tert-butyl 3-hydroxy-3-phenylpropanoate. The introduction of the amino group can be achieved through various stereospecific methods.

One common strategy involves the activation of the hydroxyl group, for example, by converting it into a good leaving group such as a tosylate or mesylate. This is followed by a nucleophilic substitution with an azide (B81097) source (e.g., sodium azide), which proceeds with inversion of configuration (SN2 reaction). Subsequent reduction of the azide yields the desired amine. This sequence allows for the stereocontrolled synthesis of the β-amino ester from the corresponding β-hydroxy ester.

N-Protection and Deprotection Strategies in tert-Butyl Ester Synthesis

In multi-step syntheses involving amino acids, protection of the amino group is often necessary to prevent unwanted side reactions. For the synthesis of this compound, the amino group of a precursor might need to be protected. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group. researchgate.net The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). thieme.de

The choice of protecting group is crucial and should be orthogonal to other protecting groups present in the molecule, meaning that one can be removed without affecting the others. The tert-butyl ester group is also acid-labile, which requires careful selection of deprotection conditions if both Boc and tert-butyl ester groups are present. organic-chemistry.orgorganic-chemistry.org However, selective deprotection strategies have been developed. For instance, milder acidic conditions might selectively cleave the Boc group while leaving the tert-butyl ester intact.

| Protecting Group | Introduction Reagent | Deprotection Condition | Key Features |

| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Trifluoroacetic acid (TFA), HCl | Stable to many reagents, easily removed with acid. thieme.debath.ac.uk |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Catalytic hydrogenation (H2/Pd) | Stable to acidic and basic conditions. |

Transesterification and Aminolysis Reactions of tert-Butyl Esters

While tert-butyl esters are generally stable, they can undergo transesterification in the presence of an alcohol and a suitable catalyst, typically an acid or a base. This reaction can be used to convert the tert-butyl ester into other esters, which might be desirable for subsequent synthetic steps or for the final product.

Aminolysis, the reaction of an ester with an amine to form an amide, is also a possible transformation. However, due to the steric hindrance of the tert-butyl group, tert-butyl esters are generally less reactive towards aminolysis compared to less hindered esters like methyl or ethyl esters. Forcing conditions, such as high temperatures or the use of highly nucleophilic amines, may be required to achieve this transformation.

Synthesis of Amino Acid Ester Isocyanates

The synthesis of isocyanates from amino acid esters is a crucial transformation in organic chemistry, providing valuable intermediates for the production of a variety of nitrogen-containing compounds, including peptides, carbamates, and ureas. The direct conversion of the amino group of an amino ester into an isocyanate function is most commonly achieved through the use of phosgene (B1210022) or its safer, solid or liquid equivalents like diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). These reagents react with the primary amine to form a carbamoyl (B1232498) chloride intermediate, which is subsequently dehydrochlorinated to yield the isocyanate.

A general representation of this reaction is the treatment of a β-amino acid ester hydrochloride salt with triphosgene in the presence of a base. The hydrochloride salt of the starting material is often used to improve its stability and handling. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) or toluene, at low temperatures to control the reactivity of the phosgene equivalent and to minimize side reactions.

The synthesis of tert-butyl (3R)-3-isocyanato-3-phenylpropanoate can be envisaged starting from this compound. The reaction would proceed as illustrated in the following scheme:

Scheme 1: Synthesis of tert-butyl (3R)-3-isocyanato-3-phenylpropanoate

In this proposed synthesis, the hydrochloride salt of this compound would be suspended in an inert solvent. A hindered organic base, such as triethylamine (B128534) or diisopropylethylamine, is added to neutralize the hydrochloride and to scavenge the hydrogen chloride produced during the reaction. Triphosgene, a safer alternative to gaseous phosgene, is then introduced. The reaction mixture is typically stirred at low temperature (e.g., 0 °C) and then allowed to warm to room temperature to ensure complete conversion.

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy. The formation of the isocyanate is indicated by the appearance of a strong characteristic absorption band around 2270 cm⁻¹ in the IR spectrum. Upon completion, the reaction mixture is worked up to isolate the desired isocyanate. This usually involves filtration to remove the amine hydrohalide salt, followed by removal of the solvent under reduced pressure. The crude product can then be purified by methods like distillation or chromatography, although in many cases, the isocyanate is of sufficient purity to be used directly in subsequent reactions.

The enantiomeric purity of the starting β-amino ester is crucial for obtaining the enantiopure isocyanate, as these reaction conditions are generally known to proceed with retention of configuration at the stereocenter.

Detailed Research Findings

While a specific literature procedure for the synthesis of tert-butyl (3R)-3-isocyanato-3-phenylpropanoate was not identified in the surveyed literature, the synthesis of structurally similar α-amino acid ester isocyanates is well-documented. For instance, the synthesis of methyl (S)-2-isocyanato-3-phenylpropanoate from L-phenylalanine methyl ester hydrochloride using triphosgene has been reported to proceed in high yield. The reaction conditions from these analogous syntheses can be extrapolated to the target β-amino ester.

The following table summarizes typical reaction parameters for the synthesis of amino acid ester isocyanates based on literature precedents for similar compounds.

| Parameter | Value/Condition |

| Starting Material | This compound HCl |

| Reagent | Triphosgene (0.33 - 0.40 equivalents) |

| Base | Triethylamine or Diisopropylethylamine (2.0 - 2.2 equivalents) |

| Solvent | Dichloromethane (CH₂Cl₂) or Toluene |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1 - 4 hours |

| Work-up | Filtration of amine salt, solvent evaporation |

| Purification | Distillation or direct use |

Table 1: Typical Reaction Conditions for the Synthesis of Amino Acid Ester Isocyanates

The choice of the base is critical to the success of the reaction. Non-nucleophilic, sterically hindered bases are preferred to minimize the formation of urea (B33335) byproducts, which can arise from the reaction of the isocyanate product with the amine base. The stoichiometry of the reagents must also be carefully controlled.

Alternative methods for the synthesis of isocyanates from amines exist, but phosgenation remains one of the most direct and widely used approaches for the preparation of amino acid ester isocyanates. The use of phosgene surrogates like triphosgene has significantly improved the safety and practicality of this transformation in a laboratory setting.

Stereochemical Analysis and Enantiopurity Assessment in Chiral β Amino Esters

Analytical Techniques for Enantiomeric Excess Determination

The quantification of enantiomeric excess (e.e.) is fundamental in the analysis of chiral compounds. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful and widely adopted techniques for the enantioseparation of β-amino esters.

High-Performance Liquid Chromatography (HPLC) is a primary method for resolving enantiomers of amino acid derivatives. yakhak.org Chiral Stationary Phases (CSPs) are the most common approach, where a chiral selector is immobilized on a solid support. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have proven effective for the enantiomeric resolution of various chiral amines and α-amino acid esters. yakhak.org Another effective class of CSPs is based on macrocyclic glycopeptide antibiotics, like teicoplanin. A teicoplanin-based CSP (ChiroBiotic T) has been successfully used for the chiral separation of amino acids with side chains protected by tert-butyl groups. google.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP, leading to different retention times.

Capillary Electrophoresis (CE) offers a high-efficiency alternative for chiral separations with low sample and reagent consumption. nih.gov In CE, a chiral selector is typically added to the background electrolyte. nih.gov For the separation of amino acid esters, cyclodextrins (CDs) and crown ethers are commonly employed selectors. researchgate.netacs.org For instance, (+)-18-crown-6-tetracarboxylic acid has been used as a chiral selector in capillary zone electrophoresis to achieve baseline separation for most racemates of amino acids and their ester derivatives. researchgate.net The principle involves differential complexation between the enantiomers and the chiral selector in the liquid phase, resulting in different electrophoretic mobilities. The combination of selectors, such as using a cyclodextrin (B1172386) with a bile salt surfactant, can have a cooperative effect, providing better chiral resolution than either selector alone. acs.org

Below is a table summarizing common analytical techniques and conditions for the enantiomeric separation of amino acid esters.

| Technique | Chiral Selector/Stationary Phase | Typical Analytes | Key Findings |

| HPLC | Polysaccharide Phenylcarbamates (e.g., Amylose, Cellulose derivatives) | Chiral amines, α-amino acid ethyl esters | Enhanced enantioselectivity for α-amino acid ethyl esters compared to chiral amines due to potential hydrogen bonding interactions. yakhak.org |

| HPLC | Teicoplanin-based CSP (ChiroBiotic T) | DL-aspartate-4-tert-butyl ester, O-tert-butyl-DL-serine | Effective separation of amino acids with tert-butyl protected side chains using a simple methanol/water mobile phase. google.com |

| CE | (+)-18-crown-6-tetracarboxylic acid | Racemic amino acids and their esters | Baseline separation achieved for most racemates; separation can be improved by adding acetonitrile. researchgate.net |

| CE | γ-cyclodextrin and Sodium Taurocholate (Micelles) | Neutral amino acids | Dual selector system provides cooperative effects, enabling baseline resolution of 13 neutral amino acid species. acs.org |

| CE | Sulfated β-cyclodextrin (SBC) | Racemic synthetic amino acids | SBC was found to be a broadly useful chiral selector, achieving baseline separation for ten out of nineteen synthetic amino acids. tandfonline.com |

Chiral Recognition Studies of Amino Acid Esters

Understanding the principles of chiral recognition is crucial for designing new chiral selectors and separation methods. These studies often involve investigating the non-covalent interactions between a chiral host (receptor) and a chiral guest (amino acid ester).

The enantioselective binding of amino acid esters is often achieved through host-guest chemistry, where a chiral receptor molecule forms diastereomeric complexes with the enantiomers of the guest. nih.gov The stability of these complexes differs, allowing for discrimination.

Macrocyclic molecules like crown ethers and cyclodextrins are prominent chiral receptors. nih.govnih.gov A glucose-based crown ether, for example, has demonstrated the ability to enantioselectively bind a wide range of amino acid methyl esters. nih.gov The binding affinity and selectivity of such receptors are highly dependent on the solvent, with less coordinating solvents like chloroform (B151607) often leading to stronger interactions compared to more coordinating ones like DMSO. nih.gov The binding mechanism involves the formation of multiple non-covalent interactions, including hydrogen bonds and ion-dipole interactions, between the host's cavity and the guest's functional groups (e.g., the ammonium (B1175870) group of the amino acid ester). nih.govnih.gov

Similarly, cyclodextrins can be used in combination with other selectors, like 18-crown-6, to improve the separation of aromatic amino acid enantiomers. nih.gov Molecular modeling studies suggest that stable ternary complexes can form between the amino acid, the cyclodextrin, and the crown ether, providing a basis for the enhanced chiral recognition. nih.gov Hydrogen-bonded amide macrocycles represent another class of receptors capable of forming host-guest assemblies with amino acid esters, leading to chirality transfer from the guest to the host. nih.gov

| Chiral Host (Receptor) | Guest Molecule(s) | Solvent/Medium | Key Interactions & Findings |

| Glucose-based Crown Ether | Amino acid methyl esters | Water, Chloroform, DMSO | Enantioselective binding is highly solvent-dependent; stronger affinity observed in less coordinating solvents. Binding is driven by multiple host-guest interactions. nih.gov |

| β-Cyclodextrin & 18-crown-6 | Phenylalanine, Tyrosine | Aqueous buffer (in CE) | Remarkable improvements in enantiomeric separation were achieved with the dual selector system, indicating the formation of stable ternary complexes. nih.gov |

| Hydrogen-bonded Amide Macrocycle | L-α-amino acid esters (e.g., Phenylalanine methyl ester) | Chloroform | Host-guest complexation induces a chiroptical response in the achiral macrocycle, enabling chiral sensing. The interaction involves the electron-rich cavity of the host capturing the cationic ammonium part of the guest. nih.gov |

Spectroscopic methods provide powerful tools for investigating and quantifying chiral recognition phenomena. Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and fluorescence spectroscopy are widely used. nih.govresearchgate.net

NMR Spectroscopy is a valuable technique for studying chiral discrimination. researchgate.net In the presence of a chiral solvating agent (CSA) or a chiral shift reagent, the enantiomers of a chiral analyte can produce separate signals in the NMR spectrum. Chiral crown ethers, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, have been employed as chiral discriminating agents for protonated amino acid esters. researchgate.net The differential interaction between the enantiomers and the chiral agent leads to the formation of diastereomeric complexes with distinct chemical shifts, allowing for the determination of enantiomeric purity. researchgate.net

Circular Dichroism (CD) Spectroscopy is inherently sensitive to chirality and is used to study the transfer of chirality in supramolecular systems. nih.gov When a chiral guest like an amino acid ester binds to an achiral host receptor, it can induce a CD signal in the host molecule. nih.gov This induced CD is a direct consequence of the formation of a stable, chiral supramolecular assembly. The intensity and sign of the Cotton effects can provide information about the binding mode and the absolute configuration of the guest. nih.gov

Fluorescence Spectroscopy can be utilized in high-throughput assays for determining enantiomeric excess. nih.gov One method is based on the dynamic self-assembly of a chiral analyte (like an amino-acid ester) with other components to form fluorescent diastereomeric complexes. nih.gov Each diastereomer exhibits a distinct fluorescence wavelength or intensity, which can be correlated to the amount of each enantiomer present in a mixture with high accuracy. nih.gov Enantioselective indicator displacement assays (eIDAs) also use spectroscopic changes, typically monitored by a UV-vis spectrophotometer, to determine enantiomeric excess through a colorimetric signal. nih.gov

| Spectroscopic Technique | Principle/Method | Chiral Agent/System | Application |

| NMR Spectroscopy | Use of Chiral Discriminating Agents | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | Differentiates enantiomers of protonated amino acid esters by inducing separate chemical shifts for the diastereomeric complexes formed. researchgate.net |

| Circular Dichroism (CD) | Induced CD upon Host-Guest Complexation | Hydrogen-bonded amide macrocycle | An achiral host produces a CD response upon complexation with a chiral amino acid ester, enabling chiroptical sensing. nih.gov |

| Fluorescence Spectroscopy | Formation of Fluorescent Diastereomeric Complexes | Chiral amines, 2-formylphenylboronic acid, and chiral diols | A high-throughput method where the differential fluorescence of the diastereomers is used to determine the enantiomeric excess of amino-acid esters. nih.gov |

| UV-Vis Spectroscopy | Enantioselective Indicator Displacement Assay (eIDA) | Chiral Copper(II) complexes and a colorimetric indicator | A rapid, colorimetric method for determining the enantiomeric excess of amino acids based on competitive binding between the analyte and an indicator. nih.gov |

Mechanistic and Computational Investigations

Elucidation of Catalytic Reaction Mechanisms and Transition States

The asymmetric synthesis of β-amino esters often relies on catalytic methods that proceed through well-defined transition states, which ultimately determine the stereochemical outcome of the reaction. Common strategies include the catalytic asymmetric conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters or the reduction of β-enamino esters. hilarispublisher.com For instance, in copper-catalyzed hydroamination reactions of cinnamate (B1238496) derivatives, a proposed mechanism involves the syn-addition of a copper hydride (Cu-H) species across the alkene. This is followed by a subsequent reaction with an aminating agent to form the β-amino ester. nih.gov

The transition state is the highest energy point along the reaction coordinate, and its structure dictates which enantiomer is preferentially formed. In many catalytic cycles, the catalyst and substrates form a transient diastereomeric complex. The energetic difference between the transition states leading to the (R) and (S) enantiomers determines the enantioselectivity. For example, in the aminomethylation of bis-silyl ketene (B1206846) acetals, a proposed catalytic cycle involves a silylium-based asymmetric counteranion-directed catalysis (Si-ACDC) mechanism. acs.org Computational studies suggest a transition state where the chiral counteranion shields one face of the molecule, directing the incoming nucleophile to the opposite face, thus leading to high enantioselectivity. acs.org

Detailed mechanistic studies, often combining experimental evidence with computational calculations, are crucial for understanding these pathways. Such investigations have been conducted for various methods of β-amino acid synthesis, including stereocontrolled cross-electrophile coupling, which involves a radical 1,2-nitrogen migration. nih.gov These studies help in optimizing reaction conditions and designing more efficient and selective catalysts.

Role of Ligand-Substrate Interactions in Asymmetric Induction

In catalyst-controlled asymmetric reactions, the chiral ligand is paramount in inducing stereoselectivity. The ligand, which is part of the catalyst complex, interacts non-covalently with the substrate molecules to create a chiral environment around the reacting centers. These interactions stabilize the transition state leading to one enantiomer more than the other.

The choice of ligand can have a profound impact on the reaction's outcome. In some copper-catalyzed reactions, the regioselectivity of hydrocupration can be completely reversed simply by changing the ancillary chiral ligand. nih.gov This highlights the power of the ligand in controlling the reaction pathway. The specific interactions responsible for this control can include hydrogen bonding, steric hindrance, and π-π stacking.

For example, in the alkylation of chiral amide enolates for β-amino acid synthesis, theoretical studies have pointed to the importance of hydrogen bonding and attractive π-π interactions in the ground state of the substrate-catalyst complex. scielo.br In the transition state, steric repulsion between a bulky group on the chiral ligand and a substituent on the substrate can effectively block one face of the substrate from attack, forcing the reaction to proceed from the less hindered face. This principle of creating a sterically biased environment is a cornerstone of asymmetric induction. These subtle but powerful ligand-substrate interactions are what enable the precise construction of a specific stereocenter, such as the (R)-configuration in tert-butyl (3R)-3-amino-3-phenylpropanoate.

Computational Modeling of Enantioselectivity and Chiral Recognition Processes

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of asymmetric reactions. By modeling the molecules and their interactions, researchers can gain insights that are difficult or impossible to obtain through experimental means alone. nih.govscielo.br These models can calculate the relative energies of different transition states, providing a quantitative prediction of enantiomeric excess.

Computational studies are frequently used to rationalize the observed stereoselectivity in reactions that produce chiral β-amino acids. acs.org For instance, if a particular catalyst yields a high enantiomeric excess of the (R)-product, computational models can be built for both the R- and S-pathways. By comparing the calculated activation energies, researchers can confirm that the transition state leading to the R-product is indeed lower in energy, and they can analyze the specific molecular interactions responsible for this stabilization.

Density Functional Theory (DFT) is a powerful quantum mechanical method widely used to investigate the electronic structure and energetics of molecules. rsc.org It has proven particularly valuable in the study of asymmetric catalysis. DFT calculations can provide detailed geometries and energies for ground states, intermediates, and, most importantly, transition states in a catalytic cycle. acs.orgnih.gov

In the context of synthesizing β-amino esters, DFT has been used to:

Propose Transition State Structures: Based on DFT calculations, a plausible transition state structure can be suggested that explains the observed enantioselectivity. acs.org

Validate Mechanistic Hypotheses: DFT can be used to compare the energy profiles of different proposed reaction mechanisms to determine the most likely pathway.

Elucidate the Origin of Enantioselectivity: By analyzing the optimized geometry of the diastereomeric transition states, specific non-covalent interactions (e.g., hydrogen bonds, steric clashes) that favor one state over the other can be identified. nih.gov

These computational insights are critical for the rational design of new and improved chiral catalysts and for optimizing reaction conditions to achieve higher selectivity.

| Transition State | Calculated Relative Free Energy (kcal/mol) | Predicted Major Enantiomer | Predicted Enantiomeric Ratio (R:S) |

|---|---|---|---|

| TS-R (leading to R-product) | 0.0 | R | ~95:5 |

| TS-S (leading to S-product) | +1.8 |

This table provides a hypothetical example based on typical DFT results for asymmetric catalysis, illustrating how the calculated energy difference between transition states translates into a predicted enantiomeric ratio.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.org For flexible molecules like this compound and the catalyst-substrate complexes involved in its synthesis, multiple conformations exist, and their populations are determined by their relative energies. The full range of these energies and the barriers to interconversion between conformations can be visualized as a potential energy surface or energy landscape. nih.govnih.gov

Mapping this energy landscape is crucial for understanding asymmetric induction. The reaction will preferentially proceed through the lowest-energy, most populated conformations of the catalyst-substrate complex that are on a path to the lowest-energy transition state. Computational methods can map these landscapes by systematically rotating the molecule's single bonds and calculating the energy at each step. nih.gov

This analysis helps identify the most stable arrangement of the chiral ligand and the substrate before they enter the transition state. Understanding the intrinsic conformational preferences of the reactants provides a baseline for evaluating the additional interactions that occur during the catalytic process. nih.gov By combining conformational analysis with transition state modeling, a comprehensive picture of the chiral recognition process emerges, explaining how a catalyst can so effectively distinguish between two prochiral faces of a substrate to produce a single enantiomer. acs.org

Applications of Tert Butyl 3r 3 Amino 3 Phenylpropanoate As a Chiral Intermediate

Utilization in the Synthesis of Pharmaceutical Precursors and Bioactive Compounds

Chiral β-amino acids and their ester derivatives are crucial components in a multitude of biologically active molecules and pharmaceutical drugs. researchgate.net The stereochemical configuration at the β-carbon is often essential for target binding and efficacy. Tert-butyl (3R)-3-amino-3-phenylpropanoate provides a reliable source of (R)-β-phenylalanine, a non-proteinogenic amino acid, for incorporation into larger molecular frameworks.

The value of chiral β-amino esters is highlighted in their use as precursors for αvβ3 integrin antagonists, which are investigated for conditions like osteoporosis and certain cancers. google.com While specific antagonists may use differently substituted phenyl rings, the core synthetic strategies often rely on a chiral β-amino ester moiety. google.com The synthesis of these antagonists demonstrates the utility of having a pre-formed, optically pure building block to avoid complex asymmetric steps or difficult chiral separations later in the synthetic sequence. google.com

Furthermore, the β-amino alcohol motif, which can be derived from the reduction of β-amino esters, is present in numerous pharmaceutical compounds. researchgate.net The (3R)-phenylpropanoate structure can be chemically modified to access these important pharmacophores. The development of efficient synthetic routes to β-amino acid derivatives is a significant focus in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals. researchgate.net

Table 1: Examples of Bioactive Scaffolds Containing β-Amino Acid Moieties This table illustrates the types of molecular classes where a chiral intermediate like this compound is a valuable precursor.

| Bioactive Compound Class | Therapeutic Area (Example) | Role of β-Amino Acid Moiety |

| Integrin Antagonists | Osteoporosis, Oncology | Forms part of the backbone essential for receptor binding. google.com |

| Tryptase/Thrombin Inhibitors | Anticoagulation | Forms the core of β-lactam structures that act as enzyme inhibitors. researchgate.net |

| Anticancer Agents (e.g., Taxol side chain) | Oncology | The N-benzoyl-3-phenylisoserine side chain is critical for microtubule-stabilizing activity. researchgate.net |

| Vasopeptidase Inhibitors | Hypertension | Chiral amino acid building blocks are essential for synthesis. nih.gov |

Incorporation into Peptide and Peptidomimetic Structures

The incorporation of non-natural amino acids like β-phenylalanine into peptide chains is a key strategy for creating peptidomimetics with enhanced properties. acs.org β-amino acids can induce specific, stable secondary structures (e.g., helices, turns) and increase resistance to enzymatic degradation by proteases. acs.org

In peptide synthesis, this compound serves a dual purpose. The (3R)-amino-3-phenylpropanoate portion is the desired building block, while the tert-butyl group functions as a robust protecting group for the carboxyl terminus. peptide.compeptide.com In standard solid-phase or solution-phase peptide synthesis, the free amine of the title compound can be coupled with the activated carboxyl group of a preceding amino acid. nih.gov The tert-butyl ester protects its own carboxyl group from participating in the reaction. peptide.com

This protecting group is stable under the basic conditions often used for Fmoc-deprotection but can be readily removed using moderately acidic conditions, such as with trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the resin support. peptide.compeptide.com This orthogonality makes it compatible with common peptide synthesis strategies. The use of pre-synthesized amino acid tert-butyl esters is a feature in certain N- to C-directional peptide synthesis approaches. chemrxiv.org

Table 2: Role of Functional Groups in Peptide Synthesis

| Functional Group | Role in Peptide Synthesis | Common Reagents for Modification/Removal |

| (3R)-Amine | Nucleophile for peptide bond formation (acylation). | Activated carboxylic acids (e.g., using HBTU, HATU). chemrxiv.org |

| tert-Butyl Ester | Carboxyl protecting group. | Trifluoroacetic Acid (TFA). peptide.com |

| Phenyl Side Chain | Influences peptide conformation and potential for π-stacking interactions. | N/A (integral part of the amino acid structure). |

Role in the Construction of Constrained Dipeptide Units

Constrained dipeptides are rigid structures designed to mimic specific secondary structures of peptides, such as β-turns. nih.govmdpi.com These units are valuable tools in drug design for locking a molecule into its biologically active conformation. One of the most important classes of constrained structures derived from β-amino acids is the β-lactam (azetidin-2-one) ring. nih.govnih.gov

β-Lactams are not only core components of famous antibiotics like penicillins and cephalosporins but also serve as versatile synthetic intermediates and inhibitors for other enzymes, such as thrombin. researchgate.net The synthesis of chiral β-lactams can be achieved through the intramolecular cyclization of corresponding β-amino esters. nih.gov In this process, the amino group of a compound like this compound (or its corresponding ethyl/methyl ester) is induced to form an amide bond with the ester carbonyl, often through activation of the N-H bond, to form the four-membered ring. The use of an enantiomerically pure precursor like the (3R) isomer directly leads to the formation of a stereodefined β-lactam, which is crucial for its biological activity. researchgate.netnovartis.com

This application demonstrates the role of this compound as a precursor to conformationally restricted dipeptide surrogates, transforming a flexible linear molecule into a rigid cyclic structure with defined stereochemistry. nih.govmdpi.com

Expanding Substrate Scope in Complex Organic Synthesis

As a chiral building block, this compound expands the scope of complex organic synthesis by providing a readily available source of chirality. Chemists can build upon the existing stereocenter without the need for developing an asymmetric synthesis from scratch.

One powerful method for expanding molecular diversity is through multi-component reactions (MCRs). In reactions like the Ugi four-component reaction, an amine, a carboxylic acid, an aldehyde, and an isocyanide combine in a single step to produce a complex α-acylamino carboxamide. By using a chiral amine like deprotected this compound, the stereochemistry of the amine is transferred to the final product, allowing for the rapid and efficient synthesis of libraries of complex, chiral molecules from simple starting materials. rug.nlrug.nl This approach is highly valued in medicinal chemistry for generating diverse structures for biological screening.

The functional groups on the molecule also allow for various transformations. The amine can be converted into other nitrogen-containing functionalities, and the ester can be reduced to an alcohol, providing access to chiral 1,3-amino alcohols, which are themselves important intermediates. google.com This versatility allows chemists to leverage a single chiral starting material to access a wide array of more complex and functionally diverse chiral products.

Future Research Directions and Challenges in Chiral β Amino Ester Chemistry

Development of Green and Sustainable Synthetic Routes

A primary challenge in chemical synthesis is the development of environmentally responsible manufacturing processes. For chiral β-amino esters, this involves moving away from methods that use hazardous reagents or produce significant waste.

Biocatalysis: The use of enzymes, or biocatalysts, presents a compelling green alternative to traditional chemical methods. researchgate.netnih.gov Enzymes operate under mild conditions, such as ambient temperature and pressure, and are often highly selective, reducing the formation of unwanted byproducts. nih.gov Lipases, in particular, have been successfully used for the enantioselective synthesis of β-amino esters through the hydrolysis of racemic esters. researchgate.netmdpi.com Whole-cell biocatalysts are also gaining traction for synthesizing chiral compounds like amino acids and amines. nih.gov Engineered enzymes, such as carbonyl reductases, have shown potential for scalable and highly stereoselective synthesis of chiral amino ester precursors. acs.orgacs.org Future work will likely focus on discovering and engineering novel enzymes with broader substrate scopes and enhanced stability for industrial applications. mdpi.com

Catalytic Asymmetric Synthesis: Another green approach is the use of catalytic asymmetric reactions, which employ small amounts of a chiral catalyst to produce large quantities of an enantiomerically pure product. nih.gov This strategy is more atom-economical and sustainable than methods requiring stoichiometric amounts of chiral auxiliaries. researchgate.net Research is ongoing to develop catalysts based on earth-abundant metals as greener alternatives to precious metal catalysts like rhodium and palladium.

Green Solvents: The choice of solvent significantly impacts the environmental footprint of a chemical process. Efforts are being made to replace conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents such as ethyl acetate and ethyl lactate. mdpi.com

Discovery of Novel Catalyst Systems for Enhanced Enantioselectivity and Efficiency

The effectiveness of a synthetic route to chiral compounds hinges on the performance of the catalyst. High enantioselectivity is crucial as different enantiomers of a molecule can have vastly different biological effects.

Transition Metal Catalysis: The development of novel chiral ligands is a key area of research for transition-metal-catalyzed reactions. acs.org Methods such as the asymmetric hydrogenation of β-enamino esters and conjugate additions are important for synthesizing β-amino acids and their esters. nih.govrsc.org The goal is to create catalyst systems that provide near-perfect enantioselectivity and high turnover numbers, making the process more efficient and cost-effective.

Organocatalysis: Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govrsc.org This approach avoids the issues of toxicity and cost associated with heavy metals. Chiral secondary amines, for instance, have been widely used to catalyze reactions through the formation of enamine or iminium ion intermediates. mdpi.com

Biocatalysis: As mentioned, enzymes are highly effective catalysts. Engineered enzymes can achieve exceptional levels of conversion and stereoselectivity, sometimes exceeding 99% enantiomeric excess (ee) and diastereomeric excess (de). acs.org

Table 1: Comparison of Catalyst Systems for Chiral β-Amino Ester Synthesis

| Catalyst Type | Reaction Example | Advantages | Challenges |

| Biocatalyst (e.g., Lipase) | Kinetic resolution of racemic esters | High enantioselectivity (>99% ee), mild conditions, environmentally friendly. researchgate.netmdpi.com | Limited substrate scope, potential for enzyme inhibition. |

| Transition Metal Catalyst | Asymmetric hydrogenation | High efficiency, broad substrate applicability. nih.govrsc.org | Cost and toxicity of precious metals, need for specialized ligands. |

| Organocatalyst | Mannich reaction | Metal-free, low toxicity, readily available. mdpi.comnih.govrsc.org | Can require higher catalyst loadings compared to metal catalysts. |

Strategies for Scalable Production of Enantiopure β-Amino Esters

Translating a laboratory-scale synthesis into a large-scale industrial process presents significant hurdles. Issues of cost, safety, and efficiency must be addressed to make production commercially viable.

Process Intensification: One key strategy is the adoption of continuous flow manufacturing over traditional batch processing. Flow chemistry allows for better control over reaction parameters, improved safety, and potentially higher throughput. Immobilizing catalysts in packed-bed reactors is particularly advantageous for continuous processes, as it simplifies catalyst separation and recycling.

High-Concentration Synthesis: For biocatalytic routes, achieving high substrate concentrations is crucial for maximizing productivity and minimizing downstream processing costs. Researchers have successfully demonstrated biocatalytic reactions at substrate concentrations as high as 300 g/L, achieving high conversion and stereoselectivity. researchgate.netacs.orgacs.org

Efficient Purification: Developing scalable purification methods is essential. Traditional column chromatography is often impractical for large quantities. Alternative techniques like crystallization-induced resolution and selective precipitation are being explored to isolate the desired enantiomer efficiently.

Exploration of New Derivatization Pathways and Functionalization

The chemical versatility of the β-amino ester scaffold, including in molecules like tert-butyl (3R)-3-amino-3-phenylpropanoate, allows for its conversion into a wide array of other valuable compounds.

Functional Group Transformations: The amino and ester groups are prime targets for modification.

The amino group can be acylated to form amides or used in the synthesis of β-lactams, a core structure in many antibiotics.

The ester group can be reduced to a 1,3-amino alcohol, a key building block for various pharmaceuticals. It can also be converted into amides or other ester variants. nih.gov For instance, α-amino acid esters can be transformed into isocyanates, which are versatile intermediates for synthesizing ureas and carbamates. researchgate.net

C-H Functionalization: A more advanced strategy involves the direct functionalization of carbon-hydrogen (C-H) bonds within the molecule. This approach is highly atom-economical as it avoids the need for pre-installing functional groups. Biocatalytic C-H amination using engineered enzymes is an emerging technique to create new chiral amines. nih.gov

Table 2: Examples of Derivatization Pathways for β-Amino Esters

| Functional Group Targeted | Reaction Type | Product Class | Potential Application |

| Ester | Reduction (e.g., with LiAlH₄) | 1,3-Amino Alcohol | Chiral ligands, pharmaceutical intermediates. |

| Amino | Intramolecular Cyclization | β-Lactam | Core of antibiotic drugs. |

| Ester | Aminolysis | β-Amino Amide | Peptidomimetics, bioactive molecules. |

| Alpha C-H Bond | C-H Amination | α,β-Diamino Ester | Synthesis of complex chiral molecules. nih.gov |

Q & A

Basic: What are the optimal synthetic routes for preparing tert-butyl (3R)-3-amino-3-phenylpropanoate with high enantiomeric purity?

Answer:

The compound is typically synthesized via enantioselective methods such as organocatalytic alkylation or chiral resolution. A validated protocol involves reacting tert-butyl (R)-3-amino-3-phenylpropanoate with Boc₂O (di-tert-butyl dicarbonate) in dichloromethane, followed by purification via column chromatography (Hexane/EtOAc gradient) to achieve >97% enantiomeric excess (ee). Reaction monitoring via TLC and chiral HPLC (e.g., Chiralpak AD-H column, Hexane/iPrOH = 97/3) ensures purity . Alternative tert-butylation methods using Tf₂NH (bis(trifluoromethanesulfonyl)imide) in CH₂Cl₂ at 0°C yield tert-butyl esters with 76% efficiency, though optimization for stereochemical control is required .

Basic: How is this compound characterized to confirm structural integrity and purity?

Answer:

Key characterization techniques include:

- 1H NMR : Peaks at δ 1.33 (9H, s, tert-butyl), 2.70–2.77 (2H, dd, propanoate backbone), and 7.21–7.35 (5H, m, phenyl group) confirm the structure .

- HPLC : Chiral columns resolve enantiomers; retention times (e.g., 27.1 and 31.2 min) quantify ee .

- Mass Spectrometry : Molecular ion [M+H]+ at m/z 222.3 aligns with the molecular formula C₁₃H₁₉NO₂ .

Basic: What precautions are necessary for handling and storing this compound?

Answer:

- Storage : Store below -20°C in airtight containers to prevent degradation .

- Handling : Use NIOSH/CEN-approved respirators (e.g., OV/AG/P99 filters) for airborne particles and ensure fume hoods for volatile solvents .

- Environmental Control : Avoid drainage systems; collect waste for incineration to prevent environmental contamination .

Advanced: How can researchers resolve contradictions in reported enantioselectivity during synthesis?

Answer:

Discrepancies in enantioselectivity may arise from reaction conditions (e.g., solvent polarity, catalyst loading). For example:

- Catalyst Optimization : Adjust organocatalyst ratios (e.g., proline derivatives) to enhance stereochemical outcomes .

- Temperature Control : Lower reaction temperatures (e.g., 0°C) reduce racemization risks .

- Analytical Validation : Cross-validate results using multiple chiral columns (e.g., Chiralpak IB vs. AD-H) to rule out column-specific biases .

Advanced: What role does this compound play in asymmetric catalysis?

Answer:

The compound serves as a chiral building block in organocatalytic C–H bond functionalization. For instance, it participates in α-diazoester alkylation to generate non-natural amino acids with retained stereochemistry. The tert-butyl group enhances solubility in nonpolar solvents, facilitating catalyst recovery .

Advanced: How do researchers assess the stability of this compound under varying pH and temperature conditions?

Answer:

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25°C. Monitor via HPLC for decomposition products (e.g., free amine or carboxylic acid).

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (>120°C). Storage stability is confirmed by NMR after 6 months at -20°C .

Advanced: What analytical methods detect impurities or diastereomers in this compound?

Answer:

- Chiral HPLC : Baseline separation of enantiomers using Chiralpak columns with Hexane/iPrOH gradients .

- LC-MS : Identifies low-abundance impurities (e.g., tert-butyl (3S)-isomer) via mass fragmentation patterns .

- Polarimetry : Measures optical rotation ([α]D) to confirm enantiopurity (e.g., [α]D = +15.2° for R-configuration) .

Advanced: How is this compound utilized in peptide mimetics or prodrug design?

Answer:

The tert-butyl ester protects the carboxylic acid during solid-phase peptide synthesis (SPPS). Post-synthesis, acidic cleavage (e.g., TFA) releases the free amino acid. Its phenyl group enhances lipophilicity, improving blood-brain barrier penetration in prodrugs .

Basic: What safety hazards are associated with this compound?

Answer:

Classified as harmful if inhaled (H332) or ingested (H302). Use PPE (gloves, goggles) and avoid skin contact. No carcinogenicity is reported per IARC/OSHA, but mutagenic potential requires Ames testing .

Advanced: How do computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

Answer:

Density Functional Theory (DFT) calculates transition-state energies for stereoselective pathways. For example, modeling nucleophilic attack trajectories in tert-butylation predicts regioselectivity and guides catalyst design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.